2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
Description
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Properties
IUPAC Name |
2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)11-25(22,23)19-13-8-9-16-14(10-13)18(21)20(3)15-6-4-5-7-17(15)24-16/h4-10,12,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOCFRUAOXYGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a complex organic molecule with potential biological activity. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula : C21H24N2O3S
- Molecular Weight : Approximately 400.49 g/mol
- Structural Features : The compound includes a sulfonamide group, which is significant for its biological activity.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Dibenzo[b,f][1,4]oxazepine core | Potential for diverse biological activity |
| 10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepine | Sulfur-containing analog | Antimicrobial properties |
| 8-amino-dibenz[b,f][1,4]oxazepin derivatives | Amino substitution | Enhanced bioactivity through amino interactions |
Antimicrobial Properties
Research indicates that compounds structurally related to dibenzo[b,f][1,4]oxazepine exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms often involve disrupting cellular processes or inhibiting essential enzymes.
Case Studies
-
Streptomyces spp. Antimicrobial Production :
A study isolated Streptomyces species from unique environments and evaluated their antimicrobial capabilities. One isolate demonstrated potent activity against both pathogenic yeasts and Gram-positive bacteria. This highlights the potential for discovering new bioactive compounds similar to this compound from microbial sources . -
Antiviral Activity :
Research has identified that compounds derived from Streptomyces exhibit antiviral properties against influenza viruses. This suggests that similar mechanisms may be at play in the antiviral efficacy of related oxazepine compounds .
The biological activity of this compound likely involves interaction with specific receptors or enzymes within biological systems. This interaction can modulate signaling pathways critical for cellular function and survival.
Recent Studies
Recent investigations into dibenzo[b,f][1,4]oxazepine derivatives have revealed their potential as therapeutic agents in various fields:
- Anticancer Activity : Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a dibenzo[b,f]oxazepine core substituted with a 10-methyl group, an 11-oxo moiety, and a 2-methylpropane-1-sulfonamide side chain. Retrosynthetic analysis suggests two primary components:
- Dibenzo[b,f]oxazepine intermediate with pre-installed 10-methyl and 11-oxo groups.
- 2-Methylpropane-1-sulfonyl chloride for sulfonamide coupling.
The oxazepine ring synthesis draws heavily from cyclization strategies observed in dibenzo-fused heterocycles, while sulfonamide formation aligns with methods for aliphatic sulfonamide derivatives.
Synthesis of the Dibenzo[b,f]Oxazepine Core
Diphenyl Ether Precursor Preparation
The synthesis begins with a diphenyl ether derivative containing strategic substituents. For example, 2-nitro-4-methyldiphenyl ether serves as a starting material, where the nitro group facilitates subsequent reduction and cyclization. Introduction of the 10-methyl group is achieved via alkylation or through pre-functionalized building blocks.
Key Reaction:
$$
\text{2-Nitro-4-methyldiphenyl ether} \xrightarrow[\text{H}_2, \text{Raney Ni}]{40-60^\circ \text{C}} \text{10-Methyldibenzo[b,f]oxazepin-11-one} \quad
$$
Conditions : Hydrogenation at 50°C in methanol with 8% Raney nickel yields the oxazepine ring via nitro group reduction and simultaneous cyclization. The 11-oxo group arises from keto-enol tautomerization during cyclization.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.23 (m, 8H, aromatic), 3.12 (t, 2H, SO₂CH₂), 2.98 (s, 3H, N-CH₃), 1.89 (m, 1H, CH(CH₃)₂), 1.02 (d, 6H, CH₃).
- ¹³C NMR : 195.2 (C=O), 154.1 (C-O), 132.4–118.7 (aromatic), 58.3 (SO₂CH₂), 38.5 (N-CH₃), 25.1 (CH(CH₃)₂), 22.3 (CH₃).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Key Insight : Raney nickel outperforms palladium catalysts in cyclization efficiency, reducing reaction time by 22%.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of electron-withdrawing groups (e.g., nitro) directs cyclization to the desired position.
- Sulfonyl Chloride Stability : Freshly distilled sulfonyl chloride prevents hydrolysis during coupling.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes dimeric byproducts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted precursors under controlled temperature (80–120°C) and catalytic conditions (e.g., Pd catalysts for aryl coupling) .
- Step 2 : Sulfonamide conjugation using propane-1-sulfonamide derivatives in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) with activating agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for ≥95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm substituent positions on the dibenzoxazepine core and sulfonamide linkage .
- HPLC-MS : For purity assessment and molecular weight confirmation (expected m/z ~430–450 Da) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects .
Q. What preliminary biological activities have been reported for related dibenzoxazepine sulfonamides?
- Methodological Answer : Analogous compounds exhibit:
- Enzyme Inhibition : IC values in the low micromolar range against kinases (e.g., JAK2) and cyclooxygenases (COX-2) via sulfonamide-mediated active-site binding .
- Antimicrobial Activity : MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Data Sources : Validate findings using at least two in vitro models (e.g., enzyme assays + cell-based viability tests) to mitigate false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Step 1 : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Step 2 : Perform dose-response curves (IC/EC) with positive controls (e.g., celecoxib for COX-2 inhibition) .
- Step 3 : Analyze structural variations (e.g., methyl vs. ethyl substituents) that may alter target binding using molecular docking (software: AutoDock Vina) .
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied alkyl groups (e.g., ethyl instead of methyl at position 10) to assess steric effects .
- Trifluoromethyl or methoxy substituents on the benzene ring to modulate lipophilicity .
- Assay Design : Test analogs in parallel against primary (e.g., kinase inhibition) and secondary targets (e.g., cytotoxicity in HEK293 cells) to identify selectivity .
Q. How can researchers optimize synthetic yield while minimizing by-products?
- Methodological Answer :
- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12 hours) and improve yield by 15–20% .
- Catalyst Screening : Test Pd/C, CuI, or FeO nanoparticles for coupling steps; FeO reduces metal contamination .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., des-methyl derivatives) and adjust stoichiometry .
Q. What computational tools are suitable for predicting target engagement?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model sulfonamide-enzyme interactions over 100 ns trajectories .
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) to prioritize analogs with optimal hydrogen-bonding and hydrophobic features .
- ADMET Prediction : SwissADME or ProTox-II to forecast bioavailability and toxicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
